molecular formula C8H11BrOS B13605454 4-(5-Bromothiophen-2-yl)butan-2-ol

4-(5-Bromothiophen-2-yl)butan-2-ol

Cat. No.: B13605454
M. Wt: 235.14 g/mol
InChI Key: FMQXJHQEFFLWQN-UHFFFAOYSA-N
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Description

4-(5-Bromothiophen-2-yl)butan-2-ol is an organic compound with the molecular formula C8H11BrOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 5-position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromothiophen-2-yl)butan-2-ol typically involves the bromination of thiophene followed by a series of reactions to introduce the butan-2-ol moiety. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator to selectively brominate the thiophene ring . The resulting bromothiophene can then be subjected to further reactions to introduce the butan-2-ol group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromothiophen-2-yl)butan-2-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the thiophene ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Major Products

    Substitution: Products may include iodothiophene derivatives.

    Oxidation: Products may include ketones or aldehydes.

    Reduction: Products may include dehalogenated thiophene derivatives.

Scientific Research Applications

4-(5-Bromothiophen-2-yl)butan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Bromothiophen-2-yl)butan-2-ol depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole
  • 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione

Uniqueness

4-(5-Bromothiophen-2-yl)butan-2-ol is unique due to the presence of both a bromothiophene ring and a butan-2-ol moiety. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C8H11BrOS

Molecular Weight

235.14 g/mol

IUPAC Name

4-(5-bromothiophen-2-yl)butan-2-ol

InChI

InChI=1S/C8H11BrOS/c1-6(10)2-3-7-4-5-8(9)11-7/h4-6,10H,2-3H2,1H3

InChI Key

FMQXJHQEFFLWQN-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(S1)Br)O

Origin of Product

United States

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